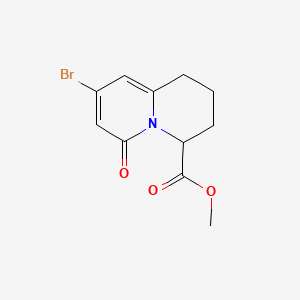
methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate is a complex organic compound belonging to the quinolizine family. Quinolizines are bicyclic compounds containing a fused pyridine and piperidine ring. This particular compound features a bromine atom at the 8th position and a carboxylate ester group at the 4th position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1,4-cyclohexadiene and bromoacetic acid.
Reaction Steps: The process involves multiple steps, including cyclization, bromination, and esterification. Cyclization can be achieved using strong acids or bases, while bromination requires bromine or N-bromosuccinimide (NBS). Esterification is usually performed using methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Bromine at the 8th position can be substituted with various nucleophiles, including amines, alcohols, and thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, H₂, Pd/C
Substitution: NH₃, ROH, RSH
Ester Hydrolysis: HCl, NaOH
Major Products Formed:
Oxidation: Quinolizine-4-carboxylic acid derivatives
Reduction: Reduced quinolizine derivatives
Substitution: Substituted quinolizine derivatives
Ester Hydrolysis: Quinolizine-4-carboxylic acid
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of various quinolizine derivatives, which are studied for their potential biological activities. Biology: Quinolizine derivatives have shown promise in biological research, particularly in the development of new drugs targeting various diseases. Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. Industry: In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate exerts its effects depends on its derivatives and the specific biological targets they interact with. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor binding, and interference with cellular signaling pathways.
類似化合物との比較
Quinolizine: The parent compound without substitutions.
8-Bromoquinolizine: Similar structure but without the oxo group.
6-Oxoquinolizine: Similar structure but without the bromine atom.
Methyl 8-bromo-6-oxoquinoline-4-carboxylate: Similar structure but with a different ring system.
Uniqueness: Methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate is unique due to its specific combination of functional groups and bromine substitution, which can lead to distinct biological activities and synthetic applications compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in both academic and industrial research settings. Its unique structure and reactivity profile offer numerous opportunities for the development of new chemical entities and therapeutic agents.
特性
IUPAC Name |
methyl 8-bromo-6-oxo-1,2,3,4-tetrahydroquinolizine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)9-4-2-3-8-5-7(12)6-10(14)13(8)9/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUEXMKGISFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC(=CC(=O)N12)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














